(5-((4-chlorophenyl)amino)-1H-1,2,3-triazol-4-yl)(4-(2,3-dimethylphenyl)piperazin-1-yl)methanone (5-((4-chlorophenyl)amino)-1H-1,2,3-triazol-4-yl)(4-(2,3-dimethylphenyl)piperazin-1-yl)methanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC18892855
InChI: InChI=1S/C21H23ClN6O/c1-14-4-3-5-18(15(14)2)27-10-12-28(13-11-27)21(29)19-20(25-26-24-19)23-17-8-6-16(22)7-9-17/h3-9H,10-13H2,1-2H3,(H2,23,24,25,26)
SMILES:
Molecular Formula: C21H23ClN6O
Molecular Weight: 410.9 g/mol

(5-((4-chlorophenyl)amino)-1H-1,2,3-triazol-4-yl)(4-(2,3-dimethylphenyl)piperazin-1-yl)methanone

CAS No.:

Cat. No.: VC18892855

Molecular Formula: C21H23ClN6O

Molecular Weight: 410.9 g/mol

* For research use only. Not for human or veterinary use.

(5-((4-chlorophenyl)amino)-1H-1,2,3-triazol-4-yl)(4-(2,3-dimethylphenyl)piperazin-1-yl)methanone -

Specification

Molecular Formula C21H23ClN6O
Molecular Weight 410.9 g/mol
IUPAC Name [5-(4-chloroanilino)-2H-triazol-4-yl]-[4-(2,3-dimethylphenyl)piperazin-1-yl]methanone
Standard InChI InChI=1S/C21H23ClN6O/c1-14-4-3-5-18(15(14)2)27-10-12-28(13-11-27)21(29)19-20(25-26-24-19)23-17-8-6-16(22)7-9-17/h3-9H,10-13H2,1-2H3,(H2,23,24,25,26)
Standard InChI Key CZDVKWQKIWRQMB-UHFFFAOYSA-N
Canonical SMILES CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)C3=NNN=C3NC4=CC=C(C=C4)Cl)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates three key pharmacophoric elements:

  • A 1,2,3-triazole ring substituted at the 4-position with a (4-chlorophenyl)amino group.

  • A piperazine moiety linked to a 2,3-dimethylphenyl group.

  • A carboxamide bridge connecting the triazole and piperazine components .

This configuration confers significant molecular rigidity while maintaining hydrogen-bonding capabilities through the triazole’s nitrogen atoms and the carboxamide’s carbonyl group.

Physicochemical Parameters

PropertyValue
Molecular FormulaC₂₁H₂₃ClN₆O
Molecular Weight410.9 g/mol
LogP (Predicted)~3.2 (moderate lipophilicity)
Hydrogen Bond Donors3 (triazole NH, carboxamide NH)
Hydrogen Bond Acceptors5 (triazole N, carbonyl O)

The chlorophenyl group enhances electron-withdrawing effects, potentially influencing receptor-binding interactions, while the dimethylphenyl moiety may contribute to hydrophobic interactions .

Synthesis and Structural Optimization

Synthetic Pathway

The synthesis follows a multi-step strategy leveraging click chemistry for triazole formation and amide coupling for scaffold assembly :

  • Triazole Core Formation: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) between a propargylamine intermediate and an azide derivative yields the 1,2,3-triazole ring.

  • Piperazine Functionalization: The 2,3-dimethylphenyl-piperazine moiety is synthesized via nucleophilic substitution of a brominated aromatic precursor with piperazine.

  • Carboxamide Bridging: Coupling the triazole and piperazine components using carbodiimide-based reagents (e.g., HATU) forms the final methanone bridge .

Critical challenges include optimizing reaction yields during the CuAAC step and minimizing epimerization during amide bond formation.

Analytical Characterization

  • NMR Spectroscopy: Key signals include:

    • δ 7.2–7.4 ppm (aromatic protons from chlorophenyl and dimethylphenyl groups).

    • δ 3.5–4.0 ppm (piperazine CH₂ groups).

    • δ 2.2 ppm (methyl protons from dimethylphenyl) .

  • Mass Spectrometry: ESI-MS confirms the molecular ion peak at m/z 411.3 [M+H]⁺ .

Biological Activities and Mechanistic Insights

Hypothesized Targets

While direct bioactivity data are scarce, structural analogs suggest potential interactions with:

  • Serotonin Receptors (5-HT₁A/₂A): Piperazine derivatives are known modulators of these targets, implicating possible antidepressant or anxiolytic effects.

  • Microbial Enzymes: Triazole-carboxamides often inhibit fungal CYP51 or bacterial dihydrofolate reductase, though specificity for this compound remains unverified .

In Silico ADMET Predictions

Computational models (e.g., SwissADME) predict:

  • Moderate intestinal absorption (Caco-2 permeability: ~15 × 10⁻⁶ cm/s).

  • Blood-Brain Barrier Penetration: Likely due to logP ~3.2 and molecular weight <500 Da.

  • CYP450 Inhibition: High affinity for CYP3A4 (predicted IC₅₀: 1.2 μM), suggesting potential drug-drug interactions.

Comparative Analysis with Structural Analogs

CompoundKey Structural DifferencesReported Activities
IT10 Benzo-imidazo-thiazole coreAntitubercular (IC₅₀: 2.32 μM)
VC18892855Identical structureN/A (Research compound)
PyrazinamidePyrazine-carboxamideAntitubercular (IC₅₀: 3.4 μM)

The absence of a thiazole ring in the subject compound may reduce Mtb pantothenate synthetase affinity compared to IT10 . Conversely, its piperazine group could enhance CNS activity relative to pyrazinamide.

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